2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
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Overview
Description
2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound that features a nitro group, a benzamide moiety, and a tetrahydrocarbazole structure
Mechanism of Action
Target of Action
It is known that tetrahydrocarbazole derivatives, which this compound is a part of, have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
It is known that the oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . The reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Biochemical Pathways
The oxidation process of substituted 2,3,4,9-tetrahydro-1h-carbazoles, which this compound is a part of, can lead to the formation of various functionalized tetrahydrocarbazoles .
Result of Action
It is known that tetrahydrocarbazole derivatives have exhibited a broad spectrum of biological activity .
Action Environment
It is known that the oxidation process of substituted 2,3,4,9-tetrahydro-1h-carbazoles can be influenced by various factors such as the nature of the selected oxidant, solvents, and the concentration of reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with a nitrobenzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials.
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzamide: Lacks the tetrahydrocarbazole moiety, making it less complex and potentially less versatile in applications.
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide:
Uniqueness
2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to the combination of its nitro group and tetrahydrocarbazole structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
2-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(15-6-2-4-8-19(15)23(25)26)21-12-13-9-10-18-16(11-13)14-5-1-3-7-17(14)22-18/h2,4,6,8-11,22H,1,3,5,7,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISNWCXUHKCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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